2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a heterocyclic compound characterized by the presence of a thiadiazole ring and a benzenesulfonamide group. This compound is notable for its potential applications in medicinal chemistry, particularly due to its antimicrobial and antifungal properties. The molecular formula of this compound is CHNOS, and it has a molecular weight of 256.3 g/mol. Its unique structure allows it to interact with specific biological targets, making it a subject of interest in various scientific fields.
This compound falls under the category of organic compounds known as benzenesulfonamides, which contain a sulfonamide group attached to a benzene ring. The thiadiazole moiety contributes to its biological activity, distinguishing it from other sulfonamide derivatives. The chemical is cataloged under the CAS number 84557-53-9, indicating its recognized status in chemical databases.
The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the following steps:
The molecular structure of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide can be described as follows:
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide is involved in several chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with bacterial enzymes:
Property | Value |
---|---|
CAS Number | 84557-53-9 |
Molecular Formula | CHNOS |
Molecular Weight | 256.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in common organic solvents |
Log P (octanol-water partition coefficient) | 0.85 |
These properties indicate that the compound is likely soluble in organic solvents but may have limited solubility in water .
The applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide span various fields:
2-(5-Amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its derivatives exhibit distinct inhibition profiles across human carbonic anhydrase (hCA) isoforms due to structural variations in their active sites. The tumor-associated isoforms hCA IX and XII are significantly more sensitive to these inhibitors than cytosolic off-target isoforms (hCA I/II). For example, derivatives like SUT16 (4-{5-[3-(naphthalen-1-yl)ureido]-1,3,4-thiadiazol-2-yl}benzenesulfonamide) achieve subnanomolar inhibition of hCA XII (KI = 0.8–1.4 nM), while showing >100-fold selectivity over hCA I [3] [10]. This selectivity arises from the hydrophobic active-site pockets of hCA IX/XII, which accommodate bulky aryl/alkyl substituents on the thiadiazole ring. In contrast, the constrained hydrophilic environment of hCA I/II reduces binding affinity for these analogs [3] [8].
Table 1: Inhibition Constants (KI, nM) of Key Derivatives Against hCA Isoforms
Compound | hCA I | hCA II | hCA IX | hCA XII |
---|---|---|---|---|
SUT16 | >10,000 | 850 | 4.5 | 0.8 |
3a (Imidazothiadiazole) | 8,200 | 6.1 | 41.0 | 3.8 |
Acetazolamide (AAZ) | 250 | 12.0 | 25.0 | 5.7 |
5c (Tetrafluoro-Benz) | 42.5 | 41.3 | 1.5 | 0.8 |
The benzenesulfonamide group serves as a critical zinc-binding scaffold (ZBS), anchoring the inhibitor to the active-site Zn2+ ion in hCA isoforms. This primary interaction is augmented by the 1,3,4-thiadiazole linker, which positions "tail" moieties (e.g., naphthylurea in SUT16) into hydrophobic regions unique to hCA IX/XII. The mesoionic nature of the thiadiazole ring enhances membrane permeability and stabilizes interactions with residues like Val-121 in hCA XII and Leu-91 in hCA IX [3] [8] [10]. Modifications to the tail group directly influence isoform specificity:
Selectivity for tumor-associated isoforms (hCA IX/XII) over ubiquitously expressed hCA I/II is paramount for minimizing off-target effects. Derivatives with extended hydrophobic tails exhibit superior selectivity ratios:
Table 2: Selectivity Ratios of Key Inhibitors
Compound | hCA XII/hCA II | hCA IX/hCA I | Primary Structural Basis |
---|---|---|---|
SUT16 | 1,063× | >2,222× | Naphthylurea tail |
5c | 52× | 28× | Cyclohexyl + tetrafluorobenzene scaffold |
3a | 16× | 200× | p-Methylphenylimidazothiadiazole |
AAZ | 0.5× | 0.1× | Unsubstituted acetazolamide |
The high-affinity binding of 2-(5-amino-1,3,4-thiadiazol-2-yl)benzenesulfonamide derivatives to hCA IX/XII is driven by:
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3